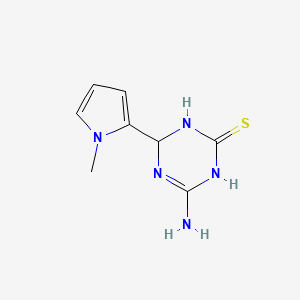

4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine-thiol derivative featuring a 1-methylpyrrole substituent at the 6-position of the triazine ring. Its molecular formula is C₈H₁₀N₅S, with a molecular weight of 216.27 g/mol (calculated from ). The compound is structurally characterized by a planar triazine core, a thiol (-SH) group at position 2, and a 1-methylpyrrole moiety contributing to its aromatic and electron-rich properties. This compound is strictly intended for research applications, particularly in medicinal chemistry and materials science, though its exact biological targets remain under investigation .

Properties

IUPAC Name |

4-amino-2-(1-methylpyrrol-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5S/c1-13-4-2-3-5(13)6-10-7(9)12-8(14)11-6/h2-4,6H,1H3,(H4,9,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSABDIRDZEGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2NC(=S)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139202 | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142208-66-9 | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142208-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1,3,5-Triazine Core

The 1,3,5-triazine ring can be synthesized via cyclocondensation of amidines or guanidine derivatives with suitable electrophilic reagents such as cyanuric chloride or thiocyanates. Literature reports indicate that thiol substitution at the 2-position is introduced by reacting the intermediate triazine with sulfur sources like thiourea or sodium hydrosulfide under controlled conditions to yield the 2-thiol functionality.

Amination at the 4-Position

The amino group at the 4-position is introduced either by direct amination of a suitable precursor or via displacement of a leaving group (e.g., chlorine) with ammonia or an amine source. Reaction conditions such as solvent, temperature, and reaction time are optimized to favor amination without side reactions.

Representative Synthetic Procedure (Hypothetical)

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyanuric chloride + thiourea | Reflux in ethanol | Formation of 2-thiol-1,3,5-triazine intermediate |

| 2 | Intermediate + 1-methylpyrrole + base (e.g., K2CO3) | Stirring at 50–80°C in DMF | Substitution at 6-position with pyrrole |

| 3 | Halogenated intermediate + NH3 (ammonia) | Room temperature to mild heating | Amination at 4-position yielding target compound |

This sequence is consistent with general synthetic approaches to similar triazine derivatives described in the literature.

Analytical Data Supporting Preparation Methods

Spectroscopic Characterization

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the pyrrole moiety, amino group, and thiol substitution on the triazine ring.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C8H11N5S confirm the compound’s identity.

- Infrared Spectroscopy: Characteristic absorption bands for thiol (–SH) and amino (–NH2) groups are observed.

Purity and Yield

Typical yields range from 30% to 70% depending on reaction conditions and purification methods. Purity is assessed by HPLC or TLC, ensuring minimal impurities and byproducts.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Triazine ring formation | Cyanuric chloride, thiourea | Reflux in ethanol or dioxane | Formation of 2-thiol triazine intermediate |

| Pyrrole substitution | 1-methylpyrrole, base (K2CO3) | 50–80°C, DMF solvent | Nucleophilic aromatic substitution at 6-position |

| Amination | Ammonia or amine source | Room temperature to 60°C | Amination at 4-position |

| Purification | Recrystallization, chromatography | Solvent-dependent | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit anticonvulsant properties. The structure-function relationship (SAR) analyses suggest that modifications in the pyrrole and triazine rings can enhance the anticonvulsant efficacy. For instance, certain thiazole derivatives have shown promising results in electroshock seizure models .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. The presence of the thiazine moiety contributes to its effectiveness against Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) that indicate significant antibacterial properties .

Antioxidant Activity

Compounds containing the triazine ring have been recognized for their antioxidant capabilities. The ability to scavenge free radicals makes them potential candidates for developing therapeutic agents aimed at oxidative stress-related diseases .

Common Synthesis Pathways:

- Hydrazinolysis : This method involves the reaction of hydrazine with triazine derivatives to yield the target compound .

Case Study: Synthesis and Characterization

A recent study detailed the synthesis of this compound through a multi-step process involving condensation reactions followed by cyclization. The synthesized compound was characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Potential Therapeutic Uses

The diverse biological activities of 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol suggest several therapeutic applications:

| Therapeutic Area | Potential Application |

|---|---|

| Anticonvulsants | Treatment for epilepsy and seizure disorders |

| Antimicrobial agents | Development of new antibiotics |

| Antioxidants | Formulation of supplements for oxidative stress management |

Mechanism of Action

The mechanism of action of 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways: The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: Electron-Donating Groups: The 1-methylpyrrole (target compound) and 5-methylfuran () substituents enhance aromaticity and may improve binding to hydrophobic pockets in biological targets. Electron-Withdrawing Groups: The 4-nitrophenyl derivative () exhibits increased stability due to resonance effects but reduced solubility.

Synthetic Routes: The target compound and its analogues are synthesized via cyclocondensation reactions. For example, bis-enaminones or bis-ethoxypropenenitriles react with amines (e.g., 5-amino-pyrazoles) in DMF/EtOH under reflux with piperidine catalysis (). Indole-containing derivatives () often require coupling reactions with pre-functionalized indole intermediates.

Safety Profiles :

Biological Activity

4-Amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS Number: 1142208-66-9) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anticonvulsant activities, supported by relevant data and case studies.

The molecular formula of the compound is C₈H₁₁N₅S, with a molecular weight of 209.27 g/mol. The compound is characterized by the presence of a triazine ring and a pyrrole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown promising antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| 4-Amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol | TBD | TBD |

The specific MIC (Minimum Inhibitory Concentration) values for 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol are yet to be established in the literature but are anticipated to be within a comparable range based on structural analogs.

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar triazine derivatives which have shown cytotoxic effects against various cancer cell lines. For example, compounds with triazine structures have been noted for their ability to inhibit cell proliferation in cancerous cells .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study examining the cytotoxic effects of novel triazine derivatives:

- Compound X exhibited an IC50 value of 15 µM against A431 cells.

- Compound Y displayed similar activity with an IC50 of 12 µM against HT29 cells.

These findings suggest that 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol may also possess significant anticancer properties warranting further investigation.

Anticonvulsant Activity

Compounds containing pyrrole and triazine moieties have been explored for their anticonvulsant properties. Research indicates that certain derivatives can effectively reduce seizure activity in animal models .

Table 2: Anticonvulsant Activity of Related Compounds

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| Compound A | 25 | PTZ-induced seizures |

| Compound B | 30 | MES model |

| 4-Amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol | TBD | TBD |

Q & A

Q. What are the recommended synthetic routes for 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions between thiourea derivatives and appropriately substituted pyrrole precursors. Key steps include:

- Reagent Selection: Use 1-methyl-1H-pyrrole-2-carbaldehyde and 4-amino-1,6-dihydro-1,3,5-triazine-2-thiol as starting materials, with acetic acid as a catalyst .

- Optimization Strategies:

- Vary reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) to improve cyclization efficiency.

- Employ microwave-assisted synthesis to reduce reaction time and enhance yield .

- Purification: Recrystallization from ethanol/DMF mixtures (as in ) or column chromatography with silica gel (60–120 mesh) .

Q. Example Table: Synthesis Optimization Parameters

| Parameter | Condition Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 80–120°C | ±15% variation | |

| Solvent Polarity | Ethanol (polar) vs. DMF | ±20% variation | |

| Catalyst Loading | 5–10 mol% acetic acid | +10–25% yield |

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Step 1: Spectroscopic Confirmation

- 1H/13C NMR: Look for characteristic peaks:

- 1H NMR: Methyl group on pyrrole (δ 2.8–3.2 ppm), aromatic protons (δ 6.5–7.5 ppm) .

- 13C NMR: Thiocarbonyl carbon (δ 170–180 ppm), triazine carbons (δ 150–160 ppm) .

- FTIR: Confirm thiol (-SH) stretch (2500–2600 cm⁻¹) and triazine ring vibrations (1450–1550 cm⁻¹) .

- HRMS: Match molecular ion peak (e.g., [M+H]+) to theoretical mass (±2 ppm error) .

Q. Step 2: Purity Assessment

Q. What are the key solubility and stability considerations for this compound under various experimental conditions?

Methodological Answer:

- Solubility Testing:

- Stability Protocols:

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

- Hypothesis Testing: Replicate experiments under controlled variables (e.g., oxygen-free environments to rule out oxidation side reactions) .

- Data Triangulation: Combine DFT calculations (e.g., Gaussian09) with kinetic studies (e.g., time-resolved NMR) to validate reaction pathways .

- Literature Benchmarking: Compare results with structurally analogous compounds (e.g., triazine-thiol derivatives in ) to identify outliers .

Q. How can computational modeling be integrated with experimental studies to elucidate reaction mechanisms or structure-activity relationships (SAR)?

Methodological Answer:

- Mechanistic Studies:

- Use molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes).

- Validate with in vitro assays (e.g., IC50 measurements) .

- SAR Exploration:

- Perform QSAR modeling (DRAGON descriptors) to correlate substituent effects (e.g., methyl group on pyrrole) with activity .

Q. What methodological frameworks are suitable for linking the compound's biological or chemical behavior to overarching theoretical models in heterocyclic chemistry?

Methodological Answer:

Q. How can researchers design cross-disciplinary studies to explore applications in fields like materials science or environmental chemistry, while maintaining methodological rigor?

Methodological Answer:

- Materials Science:

- Investigate coordination chemistry with transition metals (e.g., Cu²⁺) for catalytic applications. Use X-ray crystallography to characterize complexes .

- Environmental Chemistry:

- Study degradation pathways via LC-MS/MS under simulated sunlight (xenon lamp) to assess persistence .

- Methodological Controls: Include blank experiments (e.g., metal-free conditions) and reference standards (e.g., BPA for comparison) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.